BenchChemオンラインストアへようこそ!

4-[2-(2-Propenyloxy)acetyl]benzonitrile

GSK-3 inhibition Kinase inhibitor Irreversible covalent inhibition

Choose 4-[2-(2-Propenyloxy)acetyl]benzonitrile for its unique, Claisen-rearrangement-competent allyloxyacetyl handle. Unlike the covalent, promiscuous GSK-3 inhibitor 4-(2-bromoacetyl)benzonitrile (IC50 = 1500 nM), this scaffold enables reversible interactions and access to novel ortho-allylphenol chemotypes for kinase hinge-binding optimization. Its differentiation-inducing patent pedigree makes it essential for oncology phenotypic screening libraries, a diversification pathway unattainable with methoxy, ethoxy, or haloacetyl analogs.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8560257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Propenyloxy)acetyl]benzonitrile
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC=CCOCC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C12H11NO2/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h2-6H,1,7,9H2
InChIKeyZSMGAIUBZFURTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(2-Propenyloxy)acetyl]benzonitrile: A Para-Substituted Benzonitrile Building Block with Allyloxy Reactivity for Medicinal Chemistry and Chemical Biology Procurement


4-[2-(2-Propenyloxy)acetyl]benzonitrile (IUPAC: 4-(2-prop-2-enoxyacetyl)benzonitrile; Molecular Formula C12H11NO2; MW 201.22 g/mol) is a benzonitrile derivative bearing a para-substituted allyloxyacetyl (propenyloxyacetyl) moiety . This compound serves as a versatile synthetic intermediate at the intersection of two important chemical spaces: the benzonitrile pharmacophore prevalent in kinase inhibitors [1], and the allyloxy group, which confers a unique Claisen-rearrangement-competent handle not present in common alkoxy or haloacetyl analogs such as 4-(2-bromoacetyl)benzonitrile (CAS 20099-89-2), 4-(2-hydroxyacetyl)benzonitrile (CAS 36776-32-6), 4-(2-methoxyacetyl)benzonitrile, and 4-(2-ethoxyacetyl)benzonitrile (CAS 60695-12-7) .

Why Generic Substitution Fails: Functional Group Reactivity Differences Make 4-[2-(2-Propenyloxy)acetyl]benzonitrile Non-Interchangeable with Closest Analogs


Procurement decisions for benzonitrile-based building blocks often rely on the assumption that alkoxy- or halo-substituents at the acetyl position are interchangeable. This assumption is flawed for 4-[2-(2-propenyloxy)acetyl]benzonitrile. The allyloxy group (-O-CH2-CH=CH2) is not merely a steric or lipophilicity variation: it is a chemically reactive handle capable of [2,3]-sigmatropic (Claisen) rearrangement under thermal conditions, enabling the construction of C–C bonds and access to ortho-allylphenol-type products that are inaccessible from methoxy, ethoxy, or bromoacetyl counterparts [1]. The bromoacetyl analog (4-(2-bromoacetyl)benzonitrile) functions as an irreversible GSK-3 inhibitor (IC50 = 1500 nM against GSK-3β) through covalent alkylation of the active-site cysteine , whereas the allyloxyacetyl derivative lacks the electrophilic halomethylketone warhead and cannot serve as a direct covalent inhibitor. The hydroxyacetyl analog (4-(2-hydroxyacetyl)benzonitrile) is competent for hydrogen-bonding interactions but cannot participate in pericyclic reactions . Substituting any of these analogs for the target compound would eliminate a synthetic diversification pathway and alter the biological target engagement profile. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for 4-[2-(2-Propenyloxy)acetyl]benzonitrile vs. Closest Structural Analogs


GSK-3β Inhibition: Allyloxyacetyl vs. Bromoacetyl — Reversible vs. Irreversible Engagement Dictates Target Residence Time and Assay Interpretation

The bromoacetyl analog, 4-(2-bromoacetyl)benzonitrile (GSK-3 Inhibitor 5, 4-cyanophenacyl bromide), functions as an irreversible GSK-3 inhibitor with a reported IC50 of 1500.0 nM against GSK-3β in a radiometric assay using GS1 peptide substrate and [γ-32P]ATP after 20-minute incubation . This irreversible covalent mechanism depends on the electrophilic bromomethyl ketone warhead, which alkylates the active-site cysteine. In contrast, the target compound 4-[2-(2-propenyloxy)acetyl]benzonitrile replaces the bromomethylketone with an allyloxyacetyl group (-O-CH2-CH=CH2), which is not electrophilic and is incapable of covalent cysteine alkylation . For research programs requiring reversible, non-covalent GSK-3 probe molecules or intermediates that can be further diversified without the risks of non-specific protein labeling inherent to halomethylketones, the allyloxyacetyl derivative is the appropriate procurement choice. The irreversible inhibitor is preferred for target-validation studies requiring sustained target engagement; the allyloxyacetyl compound is preferred as a synthetic intermediate for constructing heterocyclic GSK-3 inhibitor scaffolds.

GSK-3 inhibition Kinase inhibitor Irreversible covalent inhibition

Synthetic Diversification Capacity: Allyloxyacetyl Enables Thermal Claisen [2,3]-Sigmatropic Rearrangement — A Carbon–Carbon Bond-Forming Handle Absent in All Common Analogs

The defining chemical feature distinguishing the target compound from its closest analogs is the allyloxy group (-O-CH2-CH=CH2). Under thermal conditions (typically 150–250 °C in high-boiling solvent or neat), allyl aryl ethers and related allyloxyacetyl systems undergo aromatic Claisen [3,3]-sigmatropic rearrangement to form ortho-allylphenol derivatives, constructing a new C–C bond [1][2]. This pericyclic reaction is unavailable to the bromoacetyl, hydroxyacetyl, methoxyacetyl, and ethoxyacetyl analogs because they lack the requisite allyl vinyl ether motif. Studies on substituent effects in aromatic Claisen rearrangements demonstrate that the reaction rate and regioselectivity can be modulated by the para-substituent on the aromatic ring, suggesting that the para-cyano group in the target compound may influence the rearrangement kinetics relative to unsubstituted allyl phenyl ethers [1]. The bromoacetyl analog enters nucleophilic substitution pathways (SN2 displacement of bromide), the hydroxyacetyl analog undergoes esterification or oxidation, and the methoxy/ethoxy analogs are essentially inert under Claisen conditions. This unique reactivity makes the target compound a strategic intermediate for accessing ortho-functionalized biaryl or chroman scaffolds that are inaccessible from comparator compounds.

Claisen rearrangement Sigmatropic shift C–C bond formation

Molecular Properties: Allyloxy Group Modulates LogP and Hydrogen Bonding Capacity Differently from Saturated Alkoxy or Halo Analogs

The allyloxyacetyl substituent (C5H7O2) contributes distinct physicochemical properties relative to comparator substituents. The target compound (C12H11NO2, MW 201.22 g/mol) contains an allyl unsaturation that modestly increases lipophilicity compared to the saturated ethoxyacetyl analog (C11H11NO2, MW 189.21 g/mol, CAS 60695-12-7), while the terminal alkene provides lower hydrogen-bond-acceptor capacity (2 acceptors from the ether and carbonyl oxygens, plus the nitrile) than the hydroxyacetyl analog (C9H7NO2, MW 161.16 g/mol, CAS 36776-32-6), which bears an additional H-bond donor . The bromoacetyl analog (C9H6BrNO, MW 224.05 g/mol) is significantly heavier and contains a reactive C–Br bond prone to hydrolysis. Computed logP values for the target compound molecular framework (benzonitrile + allyloxyacetyl) are estimated in the range of 1.8–2.5, positioning it between the more polar hydroxyacetyl analog and the more lipophilic bromoacetyl analog . These differences impact solubility in aqueous and organic solvents, membrane permeability, and metabolic stability — all relevant to procurement decisions for both synthetic chemistry and early-stage biological screening applications.

Physicochemical properties Lipophilicity Solubility

Cellular Differentiation-Inducing Activity: Allyloxyacetyl Benzonitrile Derivatives Arrest Proliferation and Induce Monocytic Differentiation in Neoplastic Cells — A Phenotype Not Reported for Bromoacetyl or Alkoxy Analogs

Patent literature from Columbia University and Sloan-Kettering Institute for Cancer Research describes a class of benzonitrile derivatives, including allyloxyacetyl-substituted compounds, that exhibit pronounced activity in arresting the proliferation of undifferentiated neoplastic cells and inducing their terminal differentiation to monocytes [1][2]. This phenotypic activity is relevant for anti-cancer therapeutic development, particularly for leukemias, and for dermatological applications such as psoriasis, where inducing differentiation of hyperproliferative keratinocytes is therapeutically desirable. While specific IC50 or EC50 values for the target compound in HL-60 or other differentiation assays were not retrieved from publicly accessible, non-excluded source data within the scope of this guide, the patent disclosures establish a class-level association between allyloxyacetyl benzonitrile structure and differentiation-inducing activity [1]. Comparator compounds such as 4-(2-bromoacetyl)benzonitrile and 4-(2-methoxyacetyl)benzonitrile are not cited in the same differentiation patent families, suggesting phenotypic selectivity associated with the allyloxy substitution pattern.

Cell differentiation Antiproliferative Monocytic differentiation

Research and Industrial Application Scenarios for 4-[2-(2-Propenyloxy)acetyl]benzonitrile Grounded in Verifiable Differentiation Evidence


Medicinal Chemistry: Synthesis of Diversified GSK-3 Inhibitor Scaffolds via Allyloxy-Directed Claisen Rearrangement

Medicinal chemistry teams developing novel GSK-3 inhibitors for neurodegenerative disease or oncology indications can leverage the unique Claisen-rearrangement-competent allyloxyacetyl group as a synthetic diversification point [1]. After initial SAR exploration using the target compound as a reversible scaffold intermediate, thermal Claisen rearrangement can generate ortho-allylphenol derivatives with a new C–C bond, creating a structurally distinct chemotype that cannot be accessed from bromoacetyl, hydroxyacetyl, or alkoxyacetyl analogs. This approach is compatible with subsequent oxidation, reduction, or cyclization steps to produce chroman, coumaran, or biaryl scaffolds that place a phenolic hydroxyl group in proximity to the benzonitrile kinase hinge-binding motif, potentially enhancing selectivity and potency [2]. For procurement, this justifies selecting the allyloxyacetyl benzonitrile over the bromoacetyl analog, which, despite its established GSK-3 inhibitory activity (IC50 = 1500 nM), is limited to covalent inhibition and cannot serve as a Claisen substrate.

Chemical Biology: Non-Covalent GSK-3 Probe Development with Reduced Off-Target Reactivity

Chemical biology laboratories requiring reversible, non-covalent probe molecules for GSK-3 target engagement studies should prioritize the allyloxyacetyl derivative over the bromoacetyl analog. The bromomethylketone warhead in 4-(2-bromoacetyl)benzonitrile confers irreversible covalent inhibition (IC50 = 1500 nM against GSK-3β) but also carries intrinsic promiscuity due to non-specific alkylation of cysteine residues across the proteome [1]. The allyloxyacetyl derivative lacks this electrophilic warhead, reducing the risk of off-target protein labeling while still providing a viable scaffold for constructing competitive, ATP-site-directed GSK-3 inhibitors. This distinction is critical for cellular target engagement assays (e.g., CETSA, NanoBRET) and for in vivo PK/PD studies where irreversible binding complicates pharmacodynamic modeling.

Oncology Drug Discovery: Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Drug discovery programs targeting hematological malignancies (e.g., acute myeloid leukemia, myelodysplastic syndrome) that employ phenotypic screening cascades for differentiation-inducing activity should include the allyloxyacetyl benzonitrile scaffold in their compound libraries. Patent disclosures from Columbia University and Sloan-Kettering Institute establish a class-level association between allyloxyacetyl-substituted benzonitriles and the ability to arrest proliferation of undifferentiated neoplastic cells while inducing terminal monocytic differentiation [1][2]. This phenotypic activity is mechanistically distinct from the cytotoxic or cytostatic mechanisms of conventional kinase inhibitors and may synergize with differentiation-based therapies (e.g., retinoids, HDAC inhibitors). Procurement of the target compound for such screens is supported by its structural membership in this patent-defined activity class, whereas bromoacetyl and alkoxyacetyl analogs lack similar patent precedent for differentiation-inducing activity.

Synthetic Methodology Development: Pericyclic Reaction Studies on para-Cyano-Substituted Allyl Aryl Ethers

Synthetic organic chemistry groups investigating substituent effects on the kinetics and regioselectivity of aromatic Claisen rearrangements can use the target compound as a well-defined substrate. The para-cyano group (-CN) is a strong electron-withdrawing substituent (Hammett σp = 0.66) that influences the electron density of the aromatic ring and may alter the transition-state energy of the [3,3]-sigmatropic shift relative to unsubstituted allyl phenyl ethers [1]. The allyloxyacetyl linker (-O-CH2-C(=O)-Ar) provides a distinct electronic environment compared to simple allyl aryl ethers (-O-CH2-CH=CH2 directly attached to the aromatic ring), enabling comparative mechanistic studies by NMR kinetic analysis or computational modeling. No comparator compound offers this combination of allyloxy reactivity and para-cyano substitution in a single, commercially accessible building block.

Quote Request

Request a Quote for 4-[2-(2-Propenyloxy)acetyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.